molecular formula C15H23ClN2O2 B025363 1-(p-Anisoyl)-4-propylpiperazine hydrochloride CAS No. 19729-89-6

1-(p-Anisoyl)-4-propylpiperazine hydrochloride

Cat. No. B025363
CAS RN: 19729-89-6
M. Wt: 298.81 g/mol
InChI Key: PMZZLPUTOQBNBK-UHFFFAOYSA-N
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Description

P-Anisoyl chloride, also known as 4-Methoxybenzoyl chloride, is an acyl halide. It may be formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group .


Synthesis Analysis

The synthesis of p-Anisoyl chloride involves the reaction of benzotrichloride and p-methoxybenzoic acid. The mixture undergoes an acyl chlorination reaction in the presence of a Lewis acid catalyst at a temperature of 100 to 150°C for 5 to 10 hours .


Molecular Structure Analysis

The molecular structure of p-Anisoyl chloride consists of a benzene ring with a methoxy group (-OCH3) and a carbonyl chloride group (-COCl). The methoxy group is para to the carbonyl chloride group .


Chemical Reactions Analysis

Amines react with acyl chlorides, such as p-Anisoyl chloride, to form amides. This reaction involves a nucleophilic attack on the carbon atom of the carbonyl group by the nitrogen atom of the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its constituent atoms. Unfortunately, specific information on “1-(p-Anisoyl)-4-propylpiperazine hydrochloride” is not available .

Safety And Hazards

The safety data sheet for p-Anisoyl chloride indicates that it is combustible and causes severe skin burns and eye damage .

Future Directions

The future directions in the field of chiral separation, which is relevant to the study of enantiomers like “1-(p-Anisoyl)-4-propylpiperazine hydrochloride”, involve the development of novel enantioseparation methods .

properties

IUPAC Name

(4-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-8-16-9-11-17(12-10-16)15(18)13-4-6-14(19-2)7-5-13;/h4-7H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZZLPUTOQBNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173398
Record name Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Anisoyl)-4-propylpiperazine hydrochloride

CAS RN

19729-89-6
Record name Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019729896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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